1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-3-amine
Overview
Description
1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-3-amine is an organic compound that belongs to the class of piperidine derivatives. This compound features a piperidine ring substituted with a 5-bromo-2-methoxyphenylmethyl group at the nitrogen atom and an amine group at the third carbon atom. The presence of the bromine and methoxy groups on the phenyl ring imparts unique chemical properties to this compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-3-amine typically involves a multi-step process. One common synthetic route starts with the bromination of 2-methoxybenzyl alcohol to obtain 5-bromo-2-methoxybenzyl bromide. This intermediate is then reacted with piperidine under basic conditions to form 1-[(5-Bromo-2-methoxyphenyl)methyl]piperidine. Finally, the piperidine derivative is subjected to reductive amination using ammonia or an amine source to introduce the amine group at the third carbon atom, yielding the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom or the piperidine ring, leading to debromination or hydrogenation products.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon are frequently used.
Substitution: Nucleophilic aromatic substitution reactions often employ reagents like sodium methoxide, sodium thiolate, or alkyl halides under basic conditions.
Major Products Formed
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Debrominated or hydrogenated piperidine derivatives.
Substitution: Substituted phenyl derivatives with various nucleophiles replacing the bromine atom.
Scientific Research Applications
1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential therapeutic agent or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the bromine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets, leading to various pharmacological effects.
Comparison with Similar Compounds
1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-3-amine can be compared with other piperidine derivatives, such as:
1-[(2-Methoxyphenyl)methyl]piperidin-3-amine: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
1-[(5-Chloro-2-methoxyphenyl)methyl]piperidin-3-amine: Contains a chlorine atom instead of bromine, potentially altering its chemical and pharmacological properties.
1-[(5-Bromo-2-hydroxyphenyl)methyl]piperidin-3-amine: The methoxy group is replaced with a hydroxyl group, affecting its solubility and reactivity.
Properties
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]piperidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c1-17-13-5-4-11(14)7-10(13)8-16-6-2-3-12(15)9-16/h4-5,7,12H,2-3,6,8-9,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYUVOVNSWILOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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